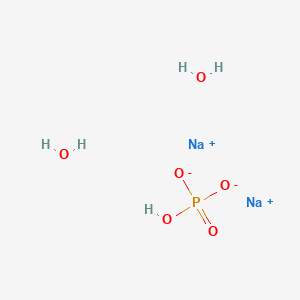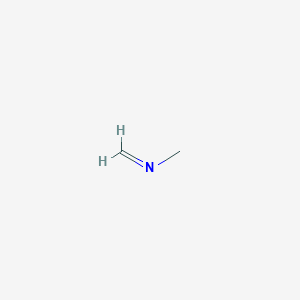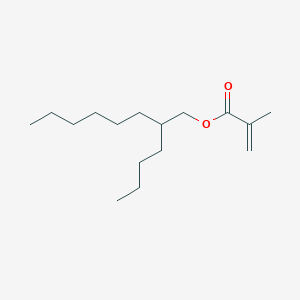
2-Butyloctyl methacrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyloctyl methacrylate (BOMA) is a monomer that belongs to the family of methacrylate esters. It is widely used in the polymer industry due to its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents. BOMA is a colorless liquid with a molecular weight of 326.49 g/mol and a boiling point of 300°C.
科学研究应用
2-Butyloctyl methacrylate has various scientific research applications, including its use in the synthesis of polymers, coatings, adhesives, and sealants. 2-Butyloctyl methacrylate is used as a co-monomer in the production of copolymers with other monomers such as methyl methacrylate, styrene, and acrylonitrile. These copolymers have excellent properties such as high glass transition temperature, good mechanical strength, and low water absorption. 2-Butyloctyl methacrylate is also used as a cross-linking agent in the production of thermosetting resins.
作用机制
2-Butyloctyl methacrylate acts as a cross-linking agent in the polymerization process. It reacts with other monomers to form covalent bonds, which results in the formation of a polymer network. The cross-linking process improves the mechanical strength, thermal stability, and chemical resistance of the resulting polymer.
Biochemical and Physiological Effects
2-Butyloctyl methacrylate has no known biochemical and physiological effects as it is not used as a drug or a pharmaceutical agent. However, it is important to handle 2-Butyloctyl methacrylate with care as it is a flammable and toxic liquid.
实验室实验的优点和局限性
2-Butyloctyl methacrylate has several advantages in lab experiments, including its low viscosity, high molecular weight, and good solubility in organic solvents. These properties make it easy to handle and process in the laboratory. However, 2-Butyloctyl methacrylate is a toxic and flammable liquid, which requires proper handling and storage to avoid accidents.
未来方向
There are several future directions for the research and development of 2-Butyloctyl methacrylate. One direction is the synthesis of new copolymers using 2-Butyloctyl methacrylate as a co-monomer. These copolymers can have improved properties such as higher glass transition temperature, better mechanical strength, and lower water absorption. Another direction is the use of 2-Butyloctyl methacrylate as a cross-linking agent in the production of new thermosetting resins. These resins can have improved properties such as higher thermal stability, better chemical resistance, and improved mechanical strength. Additionally, the use of 2-Butyloctyl methacrylate in the production of new coatings, adhesives, and sealants can also be explored. These materials can have improved properties such as better adhesion, higher durability, and improved weather resistance.
Conclusion
In conclusion, 2-Butyloctyl methacrylate is a versatile monomer that has various scientific research applications in the polymer industry. Its excellent properties such as high molecular weight, low viscosity, and good solubility in organic solvents make it easy to handle and process in the laboratory. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-Butyloctyl methacrylate have been discussed in this paper. Further research and development of 2-Butyloctyl methacrylate can lead to the production of new materials with improved properties and applications.
合成方法
2-Butyloctyl methacrylate can be synthesized by the esterification reaction between 2-butanol and octyl methacrylate using a catalyst such as sulfuric acid. The reaction takes place at a temperature of 100-120°C under reflux conditions. The product is then purified by distillation to obtain pure 2-Butyloctyl methacrylate.
属性
CAS 编号 |
10097-26-4 |
|---|---|
分子式 |
C16H30O2 |
分子量 |
254.41 g/mol |
IUPAC 名称 |
2-butyloctyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-5-7-9-10-12-15(11-8-6-2)13-18-16(17)14(3)4/h15H,3,5-13H2,1-2,4H3 |
InChI 键 |
VHGQXSVGGOZFAO-UHFFFAOYSA-N |
SMILES |
CCCCCCC(CCCC)COC(=O)C(=C)C |
规范 SMILES |
CCCCCCC(CCCC)COC(=O)C(=C)C |
其他 CAS 编号 |
10097-26-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



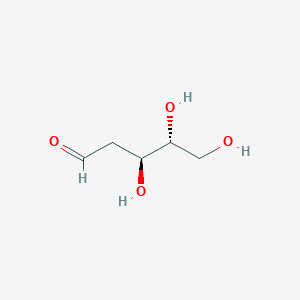


![5,6-Dichloro-2-[3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)benzimidazol-2-ylidene]propenyl]-1-ethyl-3-(](/img/structure/B167961.png)
![5-Fluoro-2-phenylbenzo[d]thiazole](/img/structure/B167963.png)
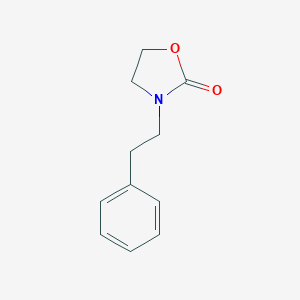
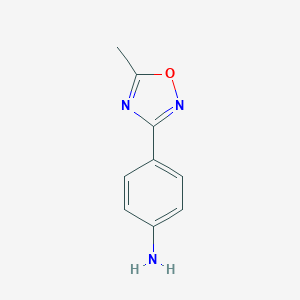


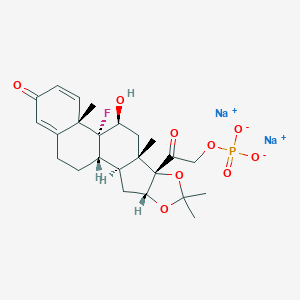
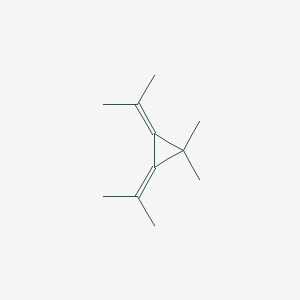
![1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B167981.png)
